molecular formula C10H19BrO B13181567 2-(Bromomethyl)-2-(butan-2-yl)oxane

2-(Bromomethyl)-2-(butan-2-yl)oxane

Cat. No.: B13181567
M. Wt: 235.16 g/mol
InChI Key: BYBCDFLUCINTBC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(butan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group and a butan-2-yl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(butan-2-yl)oxane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(hydroxymethyl)-2-(butan-2-yl)oxane using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(butan-2-yl)oxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted oxanes.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form oxane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Substituted oxanes with functional groups such as hydroxyl, amino, or thiol groups.

    Elimination: Alkenes with varying degrees of substitution.

    Oxidation: Oxane derivatives with carbonyl or carboxyl groups.

Scientific Research Applications

2-(Bromomethyl)-2-(butan-2-yl)oxane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of polymers and materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(butan-2-yl)oxane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-(butan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-2-(butan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(Methyl)-2-(butan-2-yl)oxane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)-2-(butan-2-yl)oxane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-(bromomethyl)-2-butan-2-yloxane

InChI

InChI=1S/C10H19BrO/c1-3-9(2)10(8-11)6-4-5-7-12-10/h9H,3-8H2,1-2H3

InChI Key

BYBCDFLUCINTBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCO1)CBr

Origin of Product

United States

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